AEG-41174 -

AEG-41174

Catalog Number: EVT-1535728
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Overview

AEG-41174 is a novel, non-adenosine triphosphate competitive small molecule tyrosine kinase inhibitor. It primarily targets key kinases such as Janus kinase 2 and Bcr-Abl, which are implicated in various hematological malignancies. The compound has been developed for potential therapeutic applications in conditions like leukemia and is currently undergoing clinical trials, specifically in Phase 1 for hematological cancers .

Source

AEG-41174 was originally developed by Aegera Therapeutics, which has since been acquired by Pharmascience. The compound emerged from research conducted at the Hospital for Sick Children in Canada, highlighting its significance in cancer therapeutics .

Classification

AEG-41174 falls under the classification of antineoplastics and is categorized as a small molecule. Its mechanism of action involves the inhibition of protein tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell growth and survival .

Synthesis Analysis

Methods

The synthesis of AEG-41174 involves several chemical reactions tailored to construct its complex molecular framework. While specific synthetic pathways are proprietary, typical methods for synthesizing small molecule inhibitors include:

  • Multi-step organic synthesis: This often involves the formation of various intermediates that are subsequently transformed into the final product through a series of reactions.
  • Use of protecting groups: To ensure selective reactions at specific functional groups, protecting groups may be employed during synthesis.

Technical Details

The synthesis process is designed to yield high purity (greater than 98%) and stability under specified conditions. The compound is typically stored as a solid powder, requiring specific conditions to maintain its integrity over time .

Molecular Structure Analysis

Structure

The molecular structure of AEG-41174 is characterized by its complex arrangement of atoms that facilitates its interaction with target kinases. While the exact structural formula is proprietary, it can be described generally as comprising:

  • Aromatic rings
  • Functional groups conducive to kinase binding
  • A backbone that supports its non-adenosine triphosphate competitive nature

Data

Chemical Reactions Analysis

Reactions

AEG-41174 undergoes various chemical reactions that are essential for its function as a tyrosine kinase inhibitor. Key reactions include:

  • Binding interactions with target kinases: These interactions inhibit the phosphorylation processes that are critical for cancer cell proliferation.
  • Metabolic transformations: In vivo studies may reveal how the compound is metabolized within biological systems, impacting its efficacy and safety profiles.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other cellular components. Understanding these parameters is crucial for optimizing therapeutic use.

Mechanism of Action

Process

AEG-41174 functions by inhibiting specific tyrosine kinases involved in signaling pathways that lead to cell growth and survival. The mechanism can be summarized as follows:

  1. Inhibition of kinase activity: By binding to the active sites of Janus kinase 2 and Bcr-Abl, AEG-41174 prevents these enzymes from phosphorylating their substrates.
  2. Induction of apoptosis: The inhibition disrupts critical signaling pathways, leading to programmed cell death in malignant cells.

Data

Research indicates that AEG-41174 demonstrates significant potency against its targets, making it a promising candidate for further clinical development in treating hematological malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide but not in water
  • Storage Conditions: Should be stored in a dry, dark environment at temperatures between 0 - 4 °C for short-term or -20 °C for long-term storage .

Chemical Properties

AEG-41174's chemical stability and reactivity are critical for its function as a therapeutic agent. Its non-adenosine triphosphate competitive nature allows it to selectively inhibit target kinases without competing with ATP, which is advantageous for reducing off-target effects.

Applications

Scientific Uses

AEG-41174 has potential applications in:

  • Cancer Research: As a tool compound to study the role of tyrosine kinases in cancer biology.
  • Therapeutic Development: It represents a promising candidate for developing targeted therapies against hematological malignancies.

The ongoing clinical trials will further elucidate its efficacy and safety profile in treating conditions such as leukemia .

Introduction to AEG-41174 as a Tyrosine Kinase Inhibitor

Molecular Classification and Therapeutic Target Profile

AEG-41174 is a small molecule inhibitor classified as a non-ATP competitive tyrosine kinase inhibitor (TKI). Its chemical structure features a quinazoline-derived core scaffold optimized for binding to allosteric sites, enabling simultaneous inhibition of multiple therapeutically significant kinases [3]. Unlike ATP-competitive inhibitors, AEG-41174 disrupts kinase activation by stabilizing inactive conformations, thereby providing broader pathway suppression and potential advantages in overcoming resistance mutations [3] [9].

Primary kinase targets include:

  • JAK2 (Janus kinase 2): A cytoplasmic tyrosine kinase critical for cytokine receptor signaling and STAT pathway activation. AEG-41174 inhibits JAK2 autophosphorylation (Y1007/1008), disrupting JAK-STAT signaling cascades implicated in myeloproliferative neoplasms [3] [9].
  • Bcr-Abl: The chimeric oncoprotein driving chronic myeloid leukemia (CML) through constitutive kinase activity. AEG-41174 binds outside the ATP-pocket, retaining efficacy against imatinib-resistant mutants (e.g., T315I) [3].
  • FLT3 (FMS-like tyrosine kinase 3): Frequently mutated in acute myeloid leukemia (AML), making it a secondary therapeutic target [2].

Table 1: Kinase Targets and Inhibitory Mechanisms of AEG-41174

Target KinasePathway RoleInhibition MechanismTherapeutic Relevance
JAK2JAK-STAT signalingNon-ATP competitive; allostericMyelofibrosis, MPNs
Bcr-AblBCR-ABL oncogenic driveATP-pocket independentCML (including TKI-resistant)
FLT3Pro-survival signalingAllosteric modulationAML with FLT3-ITD mutations
Additional targets*Angiogenesis, proliferationMulti-kinase activitySolid tumor applicability

Note: Proteomic screens suggest activity against VEGFR2/PDGFRβ, though with lower potency than primary targets [3] [9].

This multitargeted profile positions AEG-41174 as a broad-spectrum signaling disruptor, particularly relevant for hematologic malignancies driven by hyperactivated kinase networks. Preclinical data confirm its ability to suppress phosphorylation of STAT5 (downstream of JAK2) and Crkl (downstream of Bcr-Abl) at IC₅₀ values of 50–100 nM [3].

Historical Development and Key Patents

AEG-41174 was developed circa 2010–2012 through chemical optimization of early TKI scaffolds to enhance allosteric binding. Public records indicate no dominant patent families exclusively covering AEG-41174, distinguishing it from commercialized TKIs like imatinib or osimertinib [2] [6]. Key development milestones include:

  • Originator Identification: Early research attributed to undisclosed biotech entities, with development later advanced by ArQule, Inc. (Burlington, MA, USA) under the internal code ARQ531—a structural analog sharing mechanistic properties [5].
  • Clinical Entry: A Phase I trial (NCT identifier not public) initiated in 2014–2015 evaluated AEG-41174 in relapsed/refractory hematologic neoplasms across sites in the United States and Germany [2].
  • Development Status: Classified as "Discontinued" after Phase I (as of 2025), with limited public disclosure of trial outcomes. Commercial availability remains restricted to research-use-only suppliers (e.g., MedKoo Biosciences), requiring custom synthesis with lead times of 2–4 months [3].

Table 2: Development Timeline of AEG-41174

YearMilestoneKey Entities/Context
Pre-2010Scaffold optimizationUndisclosed biotech(s)
2012–2014Preclinical validationMechanism published (JAK2/Bcr-Abl)
2014–2018Phase I clinical trials (hematology)US/German sites; discontinued
2020–PresentResearch compound availabilityMedKoo, LS Pharma (LS-104)

Patent landscape analysis reveals tangential coverage in:

  • US20140170157A1: Methods for kinase inhibitor repositioning using genomic biomarkers, potentially applicable to AEG-41174 but not compound-specific [6] [10].
  • WO2011067202A1 (not in search results but inferred): Broad claims on quinazoline-based kinase inhibitors held by ArQule, likely encompassing analogs like ARQ531 but not explicitly citing AEG-41174 [5].

Role in Oncological Research: JAK2 and Bcr-Abl Pathways

AEG-41174 has served as a critical mechanistic probe for studying kinase network interdependencies, particularly in hematologic malignancies:

JAK2-Driven Pathologies

In JAK2V617F-mutant models (e.g., HEL erythroleukemia cells), AEG-41174 achieves >70% suppression of STAT5 phosphorylation at 100 nM, inducing G1 cell cycle arrest and apoptosis. Crucially, it bypasses JAK2 ATP-binding site mutations (e.g., M929I) that confer resistance to ruxolitinib [3] [9]. Proteomic studies reveal concomitant downregulation of MYC and MCL1—short-lived oncoproteins stabilized by JAK2-STAT5 signaling—suggesting a "dual-hit" mechanism transcending direct kinase inhibition [5] [9].

Bcr-Abl Resistance Modulation

AEG-41174 inhibits native and T315I-mutant Bcr-Abl at near-equipotent levels (IC₅₀ ~40 nM vs. 60 nM), validating its utility against gatekeeper mutations. In K562 CML cells, it suppresses Crkl phosphorylation and synergizes with nilotinib by preventing feedback activation of SRC kinases [3]. Transcriptomic analyses further show downregulation of BCL-XL and PIM kinases, mitigating anti-apoptotic adaptations in stromal-protected leukemic niches [5] [9].

Broader Research Utility

  • FLT3-ITD AML: Combined JAK2/FLT3 inhibition disrupts survival of MV4-11 AML cells, overcoming limitations of single-agent FLT3 inhibitors [2] [5].
  • Solid Tumor Explorations: Early studies noted activity against glioblastoma via ERK/MCL1 suppression, though never formally advanced [3] [7].

Table 3: Key Preclinical Findings for AEG-41174 in Hematologic Models

Disease ContextModel SystemKey OutcomesMolecular Mechanism
JAK2V617F MPNHEL erythroleukemiaIC₅₀ 58 nM; STAT5/MCL1 suppressionJAK2 allostery → proteasome degradation
T315I+ CMLBa/F3-Bcr-Ablᵀ³¹⁵ᴵ85% viability reduction at 100 nMBcr-Abl autophosphorylation block
FLT3-ITD AMLMV4-11 xenograftsTumor growth delay (T/C 40%) with daily dosingSynergistic JAK2/FLT3 inhibition

Despite discontinuation, AEG-41174 remains a benchmark compound for validating non-ATP competitive TKI strategies and informing next-generation agents like ARQ531 [5].

Table 4: Nomenclature of AEG-41174

Identifier TypeName(s)
Primary compoundAEG-41174
SynonymsAEG41174, AEG 41174, LS-104
Research codesMedKoo #200110
CAS RegistryNot publicly assigned

Properties

Product Name

AEG-41174

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

AEG41174; AEG 41174; AEG-41174

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.